

# Application Notes and Protocols for Immunofluorescence using AF 555 NHS Ester

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## Compound of Interest

Compound Name: AF 555 NHS ester

Cat. No.: B12368062

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These application notes provide a detailed protocol for the conjugation of primary antibodies with **AF 555 NHS ester** and their subsequent use in immunofluorescence (IF) microscopy. This guide is intended for researchers, scientists, and drug development professionals.

## Introduction

**AF 555 NHS ester** is a bright, orange-red fluorescent dye that can be used to label primary amines on proteins, such as antibodies.<sup>[1][2]</sup> This covalent labeling allows for the creation of fluorescently tagged antibodies that can be used to visualize specific target antigens within cells and tissues. The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amines on the antibody to form a stable amide bond.<sup>[3][4]</sup> This protocol outlines the steps for antibody conjugation, purification of the conjugate, and a detailed procedure for immunofluorescence staining of cultured cells.

## Table 1: Properties of AF 555 Fluorophore

| Property                   | Value                            |
|----------------------------|----------------------------------|
| Excitation Maximum (nm)    | 552 - 553[1][5]                  |
| Emission Maximum (nm)      | 565 - 566[1][5]                  |
| Laser Line Excitation (nm) | 532 or 555[6]                    |
| Filter Set                 | TRITC (tetramethylrhodamine)[6]  |
| Appearance                 | Dark red powder[7]               |
| Reactive Group             | N-hydroxysuccinimide (NHS) ester |
| Reactivity                 | Primary amines[1][2]             |

## Experimental Protocols

### Part 1: Antibody Conjugation with AF 555 NHS Ester

This protocol is optimized for labeling 1 mg of an IgG antibody. The procedure can be scaled up or down while maintaining the same molar ratios of the reagents.[8]

Materials:

- Primary antibody (free of BSA, gelatin, and sodium azide)
- **AF 555 NHS ester**
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium Bicarbonate buffer (pH 8.3-8.5)[4]
- Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Purification column (e.g., Sephadex® G-25)[9]
- Spin columns[9]

Procedure:

- Antibody Preparation:
  - Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.[\[3\]](#)
  - Ensure the antibody solution is free of any amine-containing substances like Tris or glycine, and stabilizing proteins like BSA, as these will compete with the labeling reaction.  
[\[10\]](#)
- **AF 555 NHS Ester** Stock Solution Preparation:
  - Immediately before use, dissolve the **AF 555 NHS ester** in anhydrous DMSO to a concentration of 10 mg/mL.[\[8\]](#)[\[9\]](#)
  - Vortex briefly to ensure the dye is fully dissolved.[\[8\]](#)
- Conjugation Reaction:
  - While gently stirring or vortexing the antibody solution, slowly add the desired volume of the **AF 555 NHS ester** stock solution. A molar excess of the dye is required.[\[10\]](#)
  - Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[\[8\]](#)[\[9\]](#)
- Purification of the Conjugate:
  - Prepare a desalting column (e.g., Sephadex® G-25) according to the manufacturer's instructions.[\[9\]](#)
  - Equilibrate the column with PBS (pH 7.2-7.4).[\[8\]](#)
  - Apply the reaction mixture to the column to separate the labeled antibody from the unreacted dye.[\[8\]](#)[\[11\]](#)
  - Collect the fractions containing the fluorescently labeled antibody. The labeled antibody will be in the first colored band to elute.
- Determination of Degree of Labeling (DOL) (Optional):

- Measure the absorbance of the purified conjugate at 280 nm (A<sub>280</sub>) and at the absorbance maximum of the dye (~555 nm for AF 555).[3]
- Calculate the protein concentration and the DOL using the following formulas:
  - Protein Concentration (M) =  $[A_{280} - (A_{\text{max}} \times \text{CF}_{280})] / \epsilon_{\text{protein}}$
  - DOL =  $A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration})$
  - Where CF<sub>280</sub> is the correction factor for the dye's absorbance at 280 nm, and  $\epsilon$  is the molar extinction coefficient.
- Storage:
  - Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (0.1%) and 2 mM sodium azide and store at 4°C for up to two months, or aliquot and store at -20°C or -80°C.[9]

Table 2: Recommended Molar Ratios for Antibody Conjugation

| Antibody Amount | AF 555 NHS Ester to Antibody Molar Ratio | Expected Degree of Labeling (DOL) |
|-----------------|--|-----------------------------------|
| 1 mg            | 5:1                                      | 2 - 4                             |
| 1 mg            | 10:1                                     | 4 - 7                             |
| 1 mg            | 20:1                                     | 7 - 12                            |

## Part 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for immunofluorescent staining of adherent cultured cells using a directly conjugated primary antibody.

Materials:

- Cultured cells grown on coverslips or in chamber slides
- AF 555-conjugated primary antibody

- Phosphate Buffered Saline (PBS)
- Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.3% Triton™ X-100 in PBS)[[12](#)]
- Blocking Buffer (e.g., 1% BSA or 5% Normal Goat Serum in PBS)[[12](#)]
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium

#### Procedure:

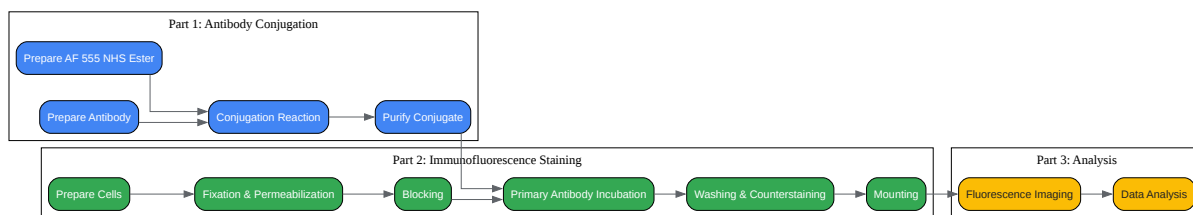
- Cell Culture and Preparation:
  - Grow cells on sterile glass coverslips or chamber slides to the desired confluency.
  - Wash the cells briefly with PBS.
- Fixation:
  - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[[12](#)]
  - Wash the cells three times with PBS for 5 minutes each.[[12](#)]
- Permeabilization (for intracellular antigens):
  - If targeting an intracellular antigen, permeabilize the cells with 0.3% Triton™ X-100 in PBS for 10-15 minutes at room temperature.[[12](#)]
  - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
  - Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[[13](#)]
- Primary Antibody Incubation:

- Dilute the AF 555-conjugated primary antibody to its optimal concentration in Antibody Dilution Buffer (e.g., 1% BSA in PBS).
- Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[\[12\]](#)[\[14\]](#)
- Washing:
  - Wash the cells three times with PBS for 5 minutes each, protected from light.[\[13\]](#)
- Nuclear Counterstaining:
  - Incubate the cells with a nuclear counterstain like DAPI for 1-5 minutes.
  - Wash the cells twice with PBS.
- Mounting:
  - Mount the coverslips onto glass slides using an antifade mounting medium.
  - Seal the edges of the coverslip with nail polish to prevent drying.
- Imaging:
  - Image the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for AF 555 (e.g., TRITC filter) and the nuclear counterstain.
  - For long-term storage, keep the slides at 4°C in the dark.[\[12\]](#)

## Table 3: Troubleshooting Immunofluorescence Staining

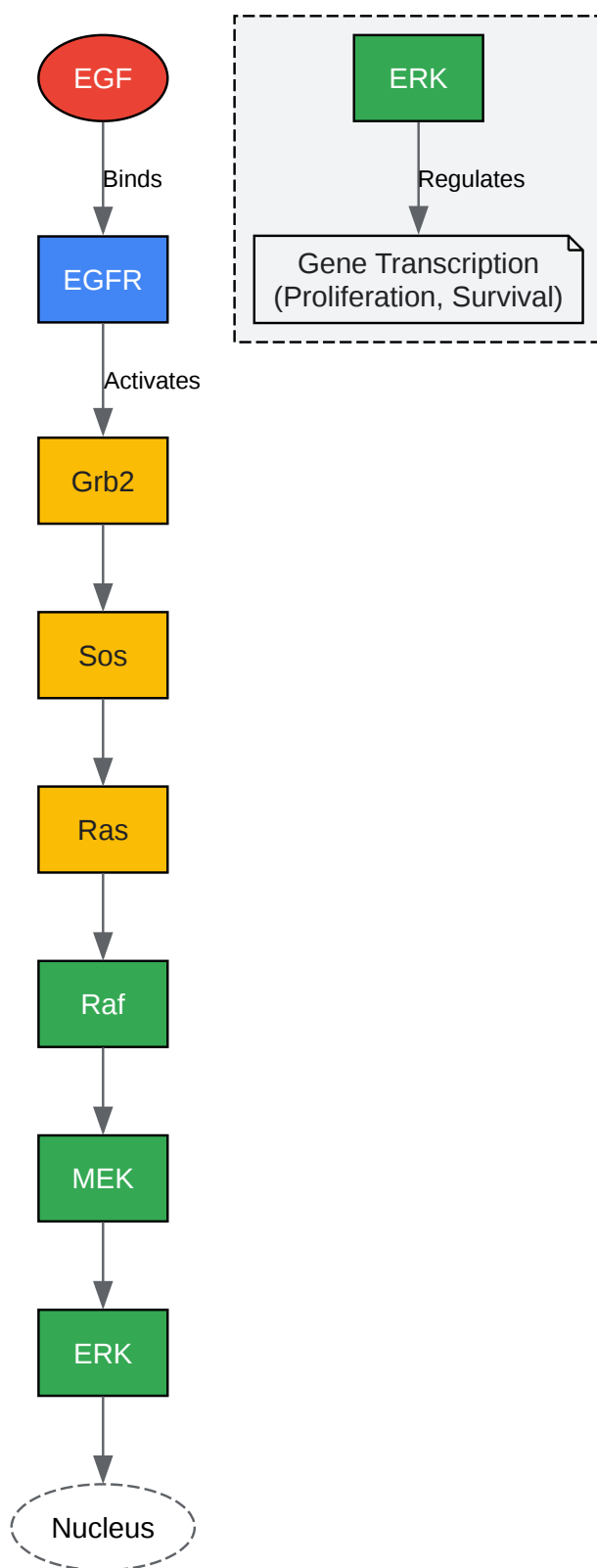
| Problem                                 | Possible Cause  | Solution   |
|---|---|--|
| Weak or No Signal                       | Inefficient antibody conjugation  | Optimize the dye-to-antibody ratio during conjugation.   |
| Low primary antibody concentration      | Increase the concentration of the conjugated primary antibody. <a href="#">[15]</a>   | Increase the blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody's host species). <a href="#">[17]</a> |
| Photobleaching                          | Minimize exposure to light during staining and imaging.<br>Use an antifade mounting medium. <a href="#">[15]</a> <a href="#">[16]</a> |  |
| High Background                         | Insufficient blocking   |  |
| Primary antibody concentration too high | Decrease the concentration of the conjugated primary antibody. <a href="#">[17]</a>   | Run a negative control with a non-relevant antibody conjugated with AF 555.  |
| Inadequate washing                      | Increase the number and duration of wash steps. <a href="#">[17]</a> <a href="#">[18]</a>   |  |
| Non-specific Staining                   | Cross-reactivity of the primary antibody  |  |
| Aggregates of the conjugated antibody   | Centrifuge the antibody solution before use to pellet any aggregates. <a href="#">[19]</a>  |  |

## Visualizations



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Caption: Experimental workflow for immunofluorescence using a custom-conjugated antibody.



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Caption: Simplified EGFR signaling pathway, a common target for IF studies.

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## References

- 1. AF 555 NHS ester | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bocsci.com [bocsci.com]
- 4. fluidic.com [fluidic.com]
- 5. abpbio.com [abpbio.com]
- 6. BP Fluor 555, Alexa Fluor 555 equivalent | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. ulab360.com [ulab360.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. ibidi.com [ibidi.com]
- 19. reddit.com [reddit.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Immunofluorescence using AF 555 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available

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